Calcium hydrogen phosphate

Vue d'ensemble

Description

Calcium hydrogen phosphate, also known as Dicalcium phosphate, is a compound that contains both calcium and phosphorus. It is a naturally occurring mineral that is a large component of bones and teeth . In pharmaceutical applications, it is primarily used as a filler/binder . It is also used as a feed additive for livestock and poultry, promoting feed digestion, weight gain, and increasing laying or milk production rates .

Synthesis Analysis

Pure hydroxyapatite (HAp) can be synthesized using an amorphous calcium carbonate (ACC) colloid as the starting source. Room-temperature phosphorylation and subsequent calcination produce pure HAp via intermediate amorphous calcium phosphate (ACP). The water content, ACC concentration, Ca/P molar ratio, and pH during the phosphorylation reaction play crucial roles in the final phase of the crystalline phosphate compound .Molecular Structure Analysis

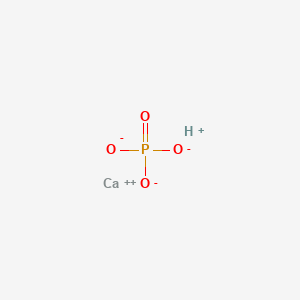

The molecular formula of Calcium hydrogen phosphate is CaHPO4 . It is also known as tricalcium phosphate and is available as an option for calcium supplements, along with calcium carbonate and calcium citrate .Chemical Reactions Analysis

Dibasic calcium phosphate is produced by the neutralization of calcium hydroxide with phosphoric acid, which precipitates the dihydrate as a solid. At 60 °C the anhydrous form is precipitated .Physical And Chemical Properties Analysis

The molecular weight of Calcium hydrogen phosphate is 136.06 g/mol . More detailed physical and chemical properties are not available in the search results.Applications De Recherche Scientifique

Food Additive

Calcium hydrogen phosphate can be used as a food-grade additive . It is produced from eggshell waste using chemical transformation by acetic and o-phosphoric acid at a laboratory scale level . The eggshell-derived calcium hydrogen phosphate meets all prescribed criteria for food-grade additive, as determined by physicochemical analysis .

Waste Management

The development of innovative transformation techniques for various wastes generated by the agri-food industry is one of the goals of sustainable waste management oriented toward a “zero-waste” approach . This includes the production of bulk and fine chemicals, bioactive compounds, enzymes, and functional materials from various waste .

Production of Value-Added Products

The research shows the possibility of the production of value-added products from eggshell waste using chemical transformation . Eggshell-derived calcium acetate monohydrate and calcium hydrogen phosphate, both of high purity, as well as corresponding eggshell membranes as valuable by-products, were produced .

Acid Neutralization

Calcium hydrogen phosphate can neutralize acids without releasing a gas as calcium carbonate, CaCO3, or sodium carbonate (soda), as Na2CO3, would do (i.e., release carbon dioxide, CO2, during neutralization) .

Bone Tissue Engineering

Researchers continue to explore and optimize the synthesis method to enrich the functionality of Calcium Phosphate (CaP) nanomaterials for bone tissue engineering .

Copper Ion Removal

Calcium phosphate can be used as an adsorbent for copper ion removal . The nanopowder composed of 74% of hydroxyapatite (HA) and 26% of β–tricalcium phosphate (β-TCP) was obtained . The obtained material shows high adsorption capacity towards Cu2+ ions .

Mécanisme D'action

Target of Action

Calcium hydrogen phosphate, also known as calcium phosphate dihydrate, primarily targets calcium and phosphate ions in the body . These ions play a crucial role in various biological processes, including bone mineralization and teeth remineralization .

Mode of Action

The phosphate ions in calcium hydrogen phosphate likely react with hydrochloric acid in the stomach to neutralize the pH . In systemic circulation, calcium phosphate provides a source of calcium and phosphate ions to support remineralization of the teeth and bone homeostasis . The increase in plasma calcium reduces calcium flux from osteocyte activity by reducing the secretion of parathyroid hormone (PTH) . Calcium does this by stimulating a G-protein coupled calcium receptor on the surface of parathyroid cells .

Biochemical Pathways

Calcium hydrogen phosphate is critical in cluster-based precipitation in the near-neutral pH regime, such as in biomineralization . This process involves the association of calcium and phosphate ions, which is a fundamental step toward nucleation . The association of these ions leads to the formation of clusters, which are precursors to crystalline phases .

Pharmacokinetics

It is known that the compound reacts with acid in the stomach, raising the ph . As a supplement, it provides a source of calcium and phosphate, both of which are important ions in bone homeostasis .

Result of Action

The interaction of calcium hydrogen phosphate with its targets results in an increase in bone mineral density . This is due to the reduction in calcium flux, which increases the amount of calcium deposited in bone . Additionally, the compound supports the remineralization of teeth .

Action Environment

The action of calcium hydrogen phosphate is influenced by environmental factors such as pH. For instance, the association of calcium and phosphate ions becomes negligible below pH 9.0 . Instead, calcium hydrogen phosphate dominates the aqueous calcium phosphate speciation between pH 6–10 . This suggests that the compound’s action, efficacy, and stability can be affected by the pH of the environment .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

calcium;hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ca.H3O4P/c;1-5(2,3)4/h;(H3,1,2,3,4)/q+2;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUFJGUQYACFECW-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

OP(=O)([O-])[O-].[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CaHPO4, CaHO4P | |

| Record name | dicalcium phosphate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dicalcium_phosphate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10103-46-5 (Parent) | |

| Record name | Calcium phosphate, dibasic [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007757939 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID20872529 | |

| Record name | Calcium hydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20872529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Dry Powder, Pellets or Large Crystals; Other Solid; Pellets or Large Crystals, White crystals or granules, granular powder or powder, Solid; Practically insoluble in water; [Merck Index] White powder; Insoluble in water; [MSDSonline] | |

| Record name | Phosphoric acid, calcium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | DICALCIUM PHOSPHATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Calcium phosphate, dibasic | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4160 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Sparingly soluble in water. Insoluble in ethanol, Solubility: cold water 0.0316 g/100 cc @ 38 °C; hot water 0.075 g/100 cc @ 100 °C /Calcium hydrogen phosphate dihydrate/, Practically insol in water, alc, Sol in dil hydrochloric, nitric & acetic acids | |

| Record name | DICALCIUM PHOSPHATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | CALCIUM HYDROGEN PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/992 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

2.89, Monoclinic crystals; density: 2.31 /Calcium hydrogen phosphate dihydrate, brushite/ | |

| Record name | CALCIUM HYDROGEN PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/992 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

Dicalcium phosphate, phosphoric acid. | |

| Record name | CALCIUM HYDROGEN PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/992 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Product Name |

Calcium hydrogen phosphate | |

Color/Form |

Triclinic crystals, White crystalline powder | |

CAS RN |

7757-93-9 | |

| Record name | Calcium phosphate, dibasic [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007757939 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphoric acid, calcium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Calcium hydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20872529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Calcium hydrogenorthophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.933 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ANHYDROUS DIBASIC CALCIUM PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L11K75P92J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CALCIUM HYDROGEN PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/992 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5s)-2-{[(1s)-1-(2-Fluorophenyl)ethyl]amino}-5-Methyl-5-(Trifluoromethyl)-1,3-Thiazol-4(5h)-One](/img/structure/B1668144.png)

![2-[(2,4-Dichlorobenzoyl)amino]-5-(pyrimidin-2-yloxy)benzoic acid](/img/structure/B1668145.png)

![7-[3-(3-Cyclohexyl-3-hydroxypropyl)-2,5-dioxoimidazolidin-4-yl]heptanoic acid](/img/structure/B1668153.png)

![methyl (2S)-2-[[(2S,3S)-2-[[(2S)-2-[[3-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-2-hydroxy-5-methylhexyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoate](/img/structure/B1668155.png)